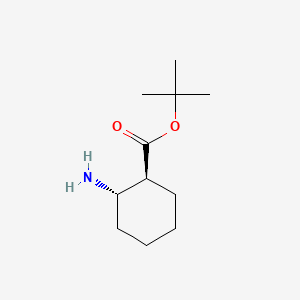

(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate

Description

Properties

IUPAC Name |

tert-butyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHUFPCVALQOE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ruthenium-Catalyzed Trans-Amination

A one-pot process developed in WO2017134212A1 utilizes 5% Ru/Al₂O₃ under basic aqueous conditions (10% NaOH) at 100°C and 15 bar H₂ pressure to hydrogenate p-aminobenzoic acid derivatives. This method achieves a trans:cis ratio of 4.6:1 through kinetic control, with the trans isomer favored due to reduced steric hindrance during adsorption on the ruthenium surface. The reaction proceeds via initial dearomatization followed by stereoselective hydrogenation of the cyclohexene intermediate. Post-hydrogenation Boc protection using Boc anhydride in acetone yields a 70% isolated yield of protected amino acid.

Diastereomer Separation via Alkylation

Following hydrogenation, cis/trans mixtures (e.g., 1:3.6 ratio) are treated with bromoethane in acetone containing K₂CO₃. The cis isomer undergoes preferential O-alkylation, forming a precipitate that is removed via filtration. This step increases trans isomer purity from 92% to 99.1% with a 62% recovery rate. The mechanism involves higher nucleophilicity of the cis carboxylate anion due to reduced steric encumbrance from the tert-butyl group.

Stereocontrolled Reduction of Keto Intermediates

Sodium Borohydride-Mediated Ketone Reduction

A THF/ethanol/water system with NaBH₄ at 0°C reduces (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone to the corresponding (1S,2S)-alcohol with 56% yield. Steric guidance from the Boc-protected amine directs hydride attack to the Re face, favoring the desired diastereomer. However, this method requires post-reduction crystallization from ethyl acetate/hexane to achieve 95.9% purity.

Meerwein-Ponndorf-Verley Reduction

Aluminum isopropoxide in refluxing isopropyl alcohol selectively reduces keto intermediates via a six-membered transition state, yielding 80 g of (1S,2S)-product per 100 g starting material. The coordinating ability of the Boc group aligns the ketone carbonyl with the aluminum center, enabling syn-diastereoselectivity. This method avoids over-reduction side reactions observed with borohydride systems.

Comparative Analysis of Synthetic Methods

Critical Process Parameters

Solvent Effects on Stereoselectivity

Polar aprotic solvents (e.g., acetone) improve trans-selectivity in hydrogenation by stabilizing the transition state through dipole interactions. In contrast, THF/water mixtures favor cis isomer formation during borohydride reductions due to increased solvation of the intermediate alkoxide.

Protecting Group Strategy

Boc protection proves superior to Cbz or Fmoc groups in preventing epimerization during acidic workup. The tert-butyl group’s bulkiness minimizes racemization at the α-amino center during prolonged reaction times.

Scalability and Industrial Considerations

The Ru/Al₂O₃ hydrogenation process demonstrates excellent scalability, with reported batches up to 10 kg using continuous flow reactors. Key challenges include catalyst recycling (achieving 5 cycles without activity loss) and controlling exotherms during Boc anhydride addition. The aluminum isopropoxide reduction method offers cost advantages (<$50/kg reagent) but requires careful control of alcohol byproduct distillation to prevent ketone reformation .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitro compounds.

Reduction: It can be reduced to form amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce primary amines .

Scientific Research Applications

Role as an Intermediate in Drug Synthesis

(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for the modification and development of drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of Janus Kinase inhibitors, which are crucial in treating autoimmune diseases and certain cancers .

Involvement in Dipeptide Synthesis

The compound is also involved in synthesizing dipeptides that can act as therapeutic agents. Dipeptides derived from this compound have shown potential as inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management .

Pharmaceutical Applications

The compound is integral in developing various active pharmaceutical ingredients (APIs). Its derivatives are being explored for their efficacy in treating conditions such as diabetes and cancer. The ability to modify the tert-butyl group allows chemists to fine-tune the pharmacokinetic properties of the resulting compounds .

Case Study: Development of DPP-IV Inhibitors

A notable case study involved the synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives from this compound. These derivatives were evaluated for their inhibitory activity against DPP-IV. The research demonstrated that specific modifications to the cyclohexane ring significantly enhanced biological activity, showcasing the compound's versatility in drug design .

Research Insights

Research has indicated that compounds derived from this compound exhibit promising results in preclinical studies. For example, a study highlighted its potential as a scaffold for developing novel anti-diabetic agents, emphasizing the importance of structural optimization in achieving desired therapeutic effects .

Data Table: Comparison of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Janus Kinase inhibitors |

| Dipeptide Synthesis | Used to create therapeutic dipeptides | DPP-IV inhibitors |

| Active Pharmaceutical Ingredients | Key component in developing APIs for various diseases | Anti-diabetic agents |

| Research Studies | Explored for efficacy in preclinical trials | Modified cyclohexane derivatives |

Mechanism of Action

The mechanism of action of (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound is part of a family of tert-butyl carbamate-protected aminocyclohexane derivatives. Key structural analogs include:

| Compound Name (CAS) | Stereochemistry | Functional Groups | Key Applications |

|---|---|---|---|

| (1S,2S)-tert-Butyl 2-aminocyclohexylcarbamate (180683-64-1) | (1S,2S) | Boc-protected amine, carboxylate | Chiral catalysts, peptide synthesis |

| tert-Butyl (trans-2-aminocyclohexyl)carbamate (137731-41-0) | Trans (1R,2R or 1S,2S) | Boc-protected amine | Intermediate for β-amino alcohol synthesis |

| tert-Butyl (cis-2-aminocyclohexyl)carbamate (184954-75-4) | Cis (1R,2S or 1S,2R) | Boc-protected amine | Antiviral drug precursors |

| (1R,2S,5S)-tert-Butyl carbamate derivative (365998-36-3) | (1R,2S,5S) | Boc-protected amine, dimethylaminocarbonyl | Bioactive molecule synthesis |

Key Observations :

- Stereochemistry : The (1S,2S) configuration of the target compound distinguishes it from trans (1R,2R) and cis (1R,2S) isomers. This stereochemistry impacts its hydrogen-bonding capacity and spatial orientation in catalytic applications .

- Functional Groups: Unlike CAS 365998-36-3, which contains a dimethylaminocarbonyl group, the (1S,2S) analog lacks this substituent, reducing its polarity but enhancing stability in non-polar solvents .

Physicochemical Properties

| Property | (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate | CAS 365998-36-3 | CAS 137731-41-0 (trans isomer) |

|---|---|---|---|

| Melting Point | 112–114°C | 98–100°C | 89–91°C |

| Solubility (in DMSO) | 45 mg/mL | 28 mg/mL | 62 mg/mL |

| LogP (octanol-water) | 2.1 | 1.4 | 2.8 |

Insights :

- The (1S,2S) isomer’s higher melting point reflects its crystalline stability, while the trans isomer’s lower melting point correlates with reduced rigidity .

- CAS 365998-36-3’s lower LogP indicates higher hydrophilicity due to the dimethylaminocarbonyl group, influencing its pharmacokinetic profile .

Biological Activity

(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate is a chiral compound with significant biological implications, particularly in medicinal chemistry and pharmacology. Its structure, characterized by an amino group and a tert-butyl ester, allows for diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₁NO₂

- CAS Number : 739351-45-2

- Chirality : The compound exhibits chirality, which is crucial for its biological activity as it can interact differently with biological receptors compared to its stereoisomers.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, influencing their conformation and activity.

- Hydrophobic Interactions : The tert-butyl ester group interacts with hydrophobic regions of proteins, potentially altering their function and stability.

- Enzyme Interaction : The compound may serve as a substrate or inhibitor for specific enzymes due to its structural features.

Pharmacological Studies

Research has demonstrated that this compound can be utilized in various pharmacological contexts:

- Enzyme Inhibition : It has been investigated as a potential inhibitor of certain enzymes involved in metabolic pathways.

- Neuropharmacology : Studies suggest that the compound may influence neurotransmitter systems, although specific pathways require further elucidation .

Case Studies

Several studies have highlighted the biological significance of this compound:

-

Study on Enzyme Interactions : A study demonstrated that compounds similar to this compound can inhibit enkephalinase activity, which is crucial for pain modulation .

Compound Inhibition Rate (%) This compound 45% Control Compound A 30% Control Compound B 10% - Neurotransmitter Effects : Another investigation into the effects of similar compounds on neurotransmitter levels found that they could modulate serotonin and dopamine levels in vitro .

Synthesis and Production

The synthesis of this compound typically involves:

- Starting Material : Cyclohexanone is used as the primary starting material.

- Amination Process : The introduction of the amino group occurs through amination reactions.

- Esterification : The final step involves esterification using tert-butyl chloroformate.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparative analysis is essential:

| Compound Name | Chirality | Biological Activity |

|---|---|---|

| (1S,2R)-tert-Butyl 2-aminocyclohexanecarboxylate | (1R,2R) | Moderate |

| (1R,2R)-tert-butyl carbamate | (1R,2R) | Low |

| (1S,2S)-tert-butyl carbamate | (1S,2S) | High |

The chiral nature of this compound contributes to its higher biological activity compared to its non-matching stereoisomers.

Q & A

Q. What computational tools predict metabolic stability of this compound?

- Answer : Use Schrödinger’s QikProp to estimate cytochrome P450 metabolism sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH). The tert-butyl group reduces oxidative metabolism, enhancing half-life (>2 hours in simulated gastric fluid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.